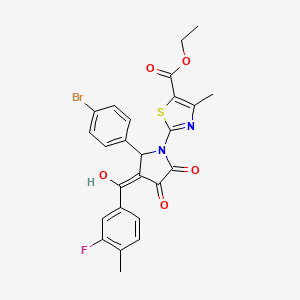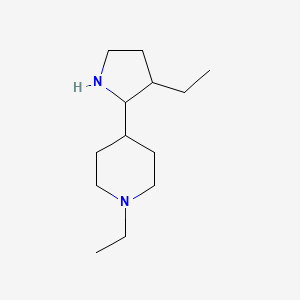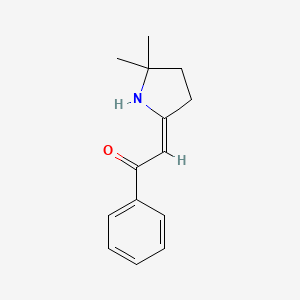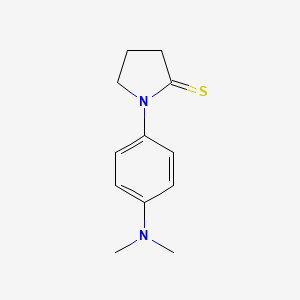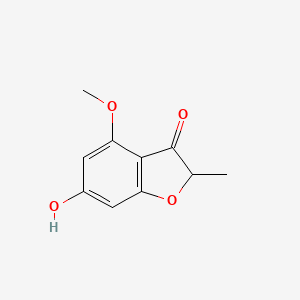
6-Hydroxy-4-methoxy-2-methyl-1-benzofuran-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Hydroxy-4-methoxy-2-methylbenzofuran-3(2H)-one is an organic compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and are often found in natural products and synthetic pharmaceuticals. This particular compound features a benzofuran core with hydroxy, methoxy, and methyl substituents, which can influence its chemical reactivity and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-4-methoxy-2-methylbenzofuran-3(2H)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, starting from 2-hydroxy-4-methoxyacetophenone, the compound can be synthesized via an intramolecular cyclization reaction in the presence of a strong acid like sulfuric acid or a base like sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of 6-Hydroxy-4-methoxy-2-methylbenzofuran-3(2H)-one may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, precise temperature control, and the use of catalysts to enhance reaction rates. The purification process might involve crystallization or chromatography techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
6-Hydroxy-4-methoxy-2-methylbenzofuran-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the benzofuran ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, and halides under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 6-oxo-4-methoxy-2-methylbenzofuran-3(2H)-one.
Reduction: Formation of 6-hydroxy-4-methoxy-2-methylbenzofuran-3-ol.
Substitution: Formation of various substituted benzofuran derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-Hydroxy-4-methoxy-2-methylbenzofuran-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.
Mecanismo De Acción
The mechanism of action of 6-Hydroxy-4-methoxy-2-methylbenzofuran-3(2H)-one depends on its specific biological target. For example, if it exhibits antimicrobial activity, it may inhibit the growth of microorganisms by interfering with their cell wall synthesis or metabolic pathways. The compound’s hydroxy and methoxy groups can interact with biological macromolecules, affecting their function and leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
6-Hydroxy-4-methoxybenzofuran-3(2H)-one: Lacks the methyl group at the 2-position.
4-Methoxy-2-methylbenzofuran-3(2H)-one: Lacks the hydroxy group at the 6-position.
6-Hydroxy-2-methylbenzofuran-3(2H)-one: Lacks the methoxy group at the 4-position.
Uniqueness
6-Hydroxy-4-methoxy-2-methylbenzofuran-3(2H)-one is unique due to the presence of all three substituents (hydroxy, methoxy, and methyl) on the benzofuran core. This combination of functional groups can influence its chemical reactivity and biological properties, making it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
83949-10-4 |
|---|---|
Fórmula molecular |
C10H10O4 |
Peso molecular |
194.18 g/mol |
Nombre IUPAC |
6-hydroxy-4-methoxy-2-methyl-1-benzofuran-3-one |
InChI |
InChI=1S/C10H10O4/c1-5-10(12)9-7(13-2)3-6(11)4-8(9)14-5/h3-5,11H,1-2H3 |
Clave InChI |
BKVHCKUXYRPHJH-UHFFFAOYSA-N |
SMILES canónico |
CC1C(=O)C2=C(O1)C=C(C=C2OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


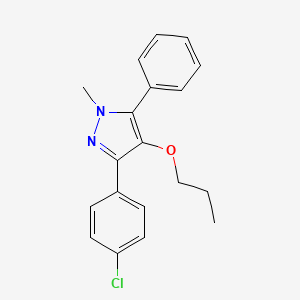
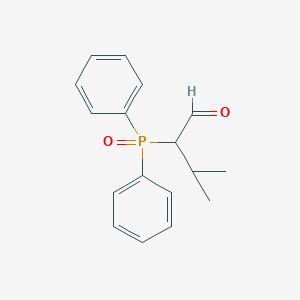
![2-(1H-1,2,4-Triazol-1-yl)-1H-benzo[d]imidazol-4-amine](/img/structure/B12880860.png)
![3,6-Dimethyl-2-phenyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one](/img/structure/B12880867.png)
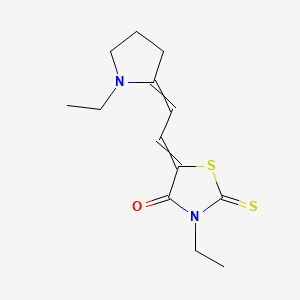
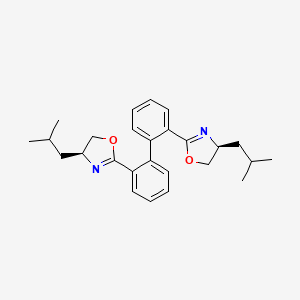

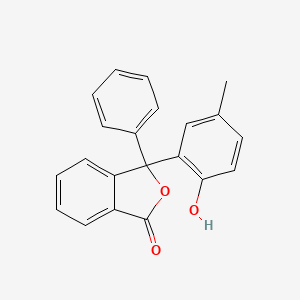
![4-([1,1'-Biphenyl]-4-yl)-1-methoxyisoquinolin-5-ol](/img/structure/B12880901.png)
![Bis[1,5-bis(oxolan-2-yl)pentan-3-yl] decanedioate](/img/structure/B12880905.png)
